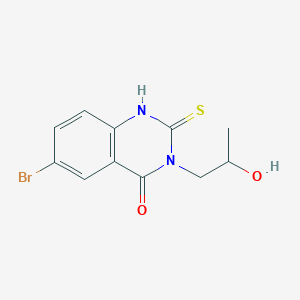

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bromine substituent at position 6, a 2-hydroxypropyl group at position 3, and a sulfanyl (mercapto) group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Propriétés

IUPAC Name |

6-bromo-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-6(15)5-14-10(16)8-4-7(12)2-3-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSRUSRDMBOQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Addition of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using suitable alkyl halides.

Incorporation of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiolating agents such as thiourea or thiols.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to modify the quinazolinone core or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The hydroxypropyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols or acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit potent antimicrobial properties. The presence of the bromine atom in 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one enhances its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 30 |

| Pseudomonas aeruginosa | < 40 |

These results suggest that modifications to the quinazolinone structure can significantly enhance antimicrobial efficacy, making it a potential candidate for developing new antibacterial agents.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokines

In vitro studies have demonstrated the following inhibition percentages for key cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

These findings indicate that this compound may serve as a therapeutic agent in treating chronic inflammatory diseases by modulating inflammatory pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties, showing significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

The compound's cytotoxicity was evaluated using multiple cancer cell lines with the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 | Induces apoptosis and cell cycle arrest in S-phase |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Modulates apoptosis regulators (Bax and Bcl-2) |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Inhibits EGFR signaling pathways |

The mechanisms involve activation of intrinsic and extrinsic apoptosis pathways, leading to effective cell death in cancerous cells.

Summary of Applications

The applications of this compound can be summarized as follows:

- Antimicrobial Agent : Effective against a range of bacterial strains.

- Anti-inflammatory Agent : Inhibits key inflammatory cytokines.

- Anticancer Agent : Demonstrates significant cytotoxicity towards various cancer cell lines.

Mécanisme D'action

The mechanism of action of 6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and sulfanyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Substituent Variations and Molecular Features

The target compound differs from analogs primarily in its substituents:

- 6-Bromo-3-ethyl-2-sulfanylquinazolin-4(3H)-one (): Features an ethyl group instead of 2-hydroxypropyl at position 3.

- 6-Bromo-2,3-tetramethylen-3,4-dihydroquinazolin-4-one (): Contains a tetramethylene ring fused at positions 2 and 3, replacing the sulfanyl and hydroxypropyl groups. This structural rigidity may influence binding to biological targets.

- 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (): Substituted with a diethylamino-propyl group, enhancing basicity and solubility in acidic environments.

Table 1: Key Structural and Molecular Comparisons

*Molecular formula inferred as C₁₁H₁₂BrN₃O₂S.

Spectral and Physical Data

- IR Spectroscopy : The hydroxypropyl group in the target compound would exhibit O-H stretches (~3250–3433 cm⁻¹), similar to compounds in and .

- NMR: The 2-hydroxypropyl group would show distinct proton signals (e.g., δ 3.5–4.0 ppm for CH₂ and δ 1.0–1.5 ppm for CH₃), differing from ethyl (δ ~1.0–1.5 ppm) or diethylamino-propyl substituents .

- Melting Points : Ethyl-substituted analogs () likely have lower melting points than the hydroxypropyl derivative due to reduced intermolecular hydrogen bonding.

COX-2 Inhibition Potential

- A structurally related quinazolinone derivative with a para-sulfonamide group () showed 47.1% COX-2 inhibition at 20 μM, suggesting that the sulfanyl and bromine groups in the target compound may contribute to similar activity .

Anticancer and Cytotoxic Potential

- Bromine substituents are common in anticancer agents due to their electron-withdrawing effects, which stabilize interactions with biological targets .

Activité Biologique

6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic compound within the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₁₁BrN₂O₂S

- Molecular Weight: 315.19 g/mol

- CAS Number: 790681-59-3

The compound features a bromine atom, a hydroxypropyl group, and a sulfanyl moiety, contributing to its unique biological profile. The structure is depicted below:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine and sulfanyl groups are crucial for binding to target proteins or enzymes, potentially modulating their activity. The hydroxypropyl group enhances solubility and bioavailability, facilitating cellular uptake.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, revealing that certain compounds displayed selective toxicity towards tumorigenic cells while sparing normal cells.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 84.20 ± 1.72 | Normal Cell Line |

| Other Derivative | Varies | Various Cancer Cell Lines |

The selectivity index indicates the potential for developing targeted therapies with reduced side effects.

Antiviral Activity

In a related study, compounds structurally similar to 6-bromo derivatives were tested for antiviral activity against several viruses including Herpes simplex and HIV. The findings suggest that certain modifications can enhance antiviral efficacy.

| Virus Type | Compound | MIC (µg/mL) |

|---|---|---|

| Vaccinia Virus | 6-Bromo-2-methyl derivative | 1.92 |

| HIV | Various derivatives | Notable inhibition observed |

These results highlight the potential for further exploration in antiviral drug development.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. Notably, it exhibited activity against Candida albicans, with an inhibition zone value indicating effectiveness compared to standard antibiotics like ampicillin.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in PMC indicated that quinazoline derivatives could inhibit growth in various cancer cell lines through specific molecular interactions with key signaling pathways .

- Antiviral Screening : Another investigation focused on the antiviral potential of related compounds against multiple viruses, demonstrating significant activity against poxviruses .

- Antimicrobial Evaluation : Research highlighted the compound's effectiveness against fungal strains, showcasing its potential as an alternative treatment option in antimicrobial therapy .

Q & A

Q. What strategies optimize regioselective bromination in dihydroquinazolinone systems?

- Methodology : Bromine is introduced at C6 via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in DMF at 0–5°C. Regioselectivity is controlled by directing groups (e.g., hydroxylpropyl at C3) and confirmed by comparing ¹H-NMR shifts with non-brominated analogs .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.